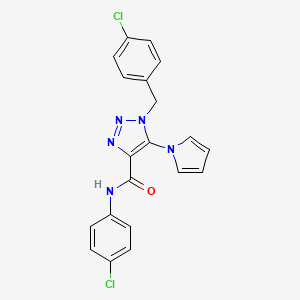

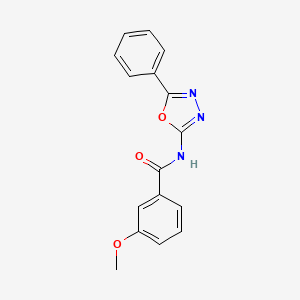

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity.

Wirkmechanismus

Target of action

Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .

Mode of action

The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .

Biochemical pathways

The affected pathways would depend on the specific target of “this compound”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .

Pharmacokinetics

Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .

Biochemische Analyse

Biochemical Properties

The 1,3,4-oxadiazole scaffold, to which 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide belongs, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions contribute to their antiproliferative effects . The compound has been found to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level, selectively interacting with nucleic acids, enzymes, and globular proteins .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar 1,3,4-oxadiazole derivatives have been studied .

Dosage Effects in Animal Models

Similar 1,3,4-oxadiazole derivatives have shown promising effects in animal models .

Metabolic Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

Similar 1,3,4-oxadiazole derivatives have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Similar 1,3,4-oxadiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoic acid hydrazide with an appropriate carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as sulfuric acid supported on melamine-formaldehyde resin under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate.

Reducing Agents: Sodium borohydride.

Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Antimicrobial Activity: It has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity: The compound exhibits antioxidant properties, which could be useful in preventing oxidative stress-related diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also features a 1,3,4-oxadiazole ring and has been studied for its antioxidant properties.

5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with potential biological activity.

Uniqueness

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and benzamide moiety contribute to its stability and potential for diverse applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFTZZWTGTUGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)

![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2598923.png)

![1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2598925.png)

![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)

![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)